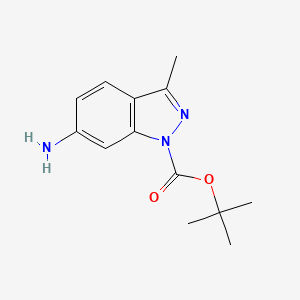

tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 6-amino-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-8-10-6-5-9(14)7-11(10)16(15-8)12(17)18-13(2,3)4/h5-7H,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIMFHLBBHFXANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=CC(=C2)N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.

Introduction of the Amino Group: The amino group at the 6-position can be introduced through nitration followed by reduction.

Introduction of the Methyl Group: The methyl group at the 3-position can be introduced through alkylation reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Substitution: The tert-butyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Tin(II) chloride, iron powder

Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Carboxylic acid derivatives

Scientific Research Applications

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their biological effects. For example, they can inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways may vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

*Estimated based on similar compounds. †Calculated from molecular formula.

Electronic and Reactivity Differences

- Amino Group Position: The target compound’s 6-amino group contrasts with 3-amino analogs (e.g., 1204298-58-7). Position 6 may enhance resonance stabilization of the indazole core, while 3-amino derivatives exhibit reduced basicity due to proximity to the electron-deficient N1.

- Halogen vs. Methyl : The 3-iodo (811451-19-1) and 6-bromo (877264-77-2) analogs are suited for Suzuki or Ullmann couplings, whereas the target’s 3-methyl group may hinder steric access to reactive sites but improve metabolic stability.

Physicochemical Properties

- Solubility: The target’s amino and methyl groups likely enhance polar solubility compared to halogenated analogs (e.g., 811451-19-1).

- Stability : The Boc group in all analogs confers hydrolytic stability under basic conditions, but electron-withdrawing substituents (e.g., -Cl, -Br) may accelerate ester cleavage under acidic conditions.

Biological Activity

Tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate (TBAMIC) is a synthetic compound belonging to the indazole family, characterized by its unique chemical structure and significant biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₇N₃O₂

- Molecular Weight : 233.27 g/mol

- Structure : TBAMIC features a tert-butyl group, an amino group at the 6-position, and a methyl group at the 3-position on the indazole ring, which contributes to its unique reactivity and biological properties.

TBAMIC exhibits its biological effects primarily through the inhibition of specific enzymes and modulation of cellular signaling pathways. Notably, it has been shown to inhibit cytochrome P450 enzymes, particularly CYP1A2, which is crucial in drug metabolism. This inhibition can significantly alter the pharmacokinetics of co-administered drugs, making TBAMIC relevant in pharmacological studies.

Key Mechanisms:

- Enzyme Inhibition : TBAMIC inhibits CYP1A2, affecting drug metabolism and potential interactions with other medications.

- Cell Signaling Modulation : It influences pathways such as MAPK/ERK, impacting cell proliferation and differentiation.

- Gene Expression Alteration : TBAMIC can affect gene expression related to various cellular processes, enhancing its potential as a therapeutic agent.

Biological Activities

TBAMIC has demonstrated a range of biological activities that underscore its potential in medicinal chemistry:

- Anticancer Activity : Research indicates that TBAMIC can induce apoptosis in cancer cells. For instance, studies have shown that treatment with TBAMIC leads to increased expression of pro-apoptotic proteins (Bax and cleaved caspase-3) while decreasing anti-apoptotic protein (Bcl-2) levels in breast cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that TBAMIC may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatments.

Case Studies and Research Findings

Several studies have evaluated the biological activity of TBAMIC:

-

In Vitro Studies :

- A study using 4T1 breast cancer cells showed that TBAMIC treatment resulted in a dose-dependent increase in apoptosis, with significant changes observed in protein expression related to cell survival pathways .

- Flow cytometry assays indicated that TBAMIC effectively induces cell death in cancerous cells at concentrations as low as 5 mM .

-

In Vivo Studies :

- Animal models treated with TBAMIC showed reduced tumor volumes compared to control groups, indicating its potential efficacy as an anticancer agent .

- Immunohistochemical analyses revealed alterations in tumor markers associated with proliferation (Ki67) and apoptosis (cleaved caspase-3), further supporting its role in cancer therapy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| TBAMIC | Tert-butyl group; amino at 6-position; methyl at 3-position | Anticancer, enzyme inhibition |

| Tert-butyl 3-amino-6-methyl-1H-indazole-1-carboxylate | Amino at 3-position; methyl at 6-position | Antimicrobial properties |

| Tert-butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate | Hydroxy group instead of amino | Potential neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 6-amino-3-methyl-1H-indazole-1-carboxylate, and what critical parameters must be controlled during synthesis?

- The synthesis typically involves multi-step reactions starting with commercially available indazole derivatives. Key steps include:

- Protection of the indazole nitrogen using tert-butyloxycarbonyl (Boc) groups under anhydrous conditions with bases like triethylamine to minimize side reactions .

- Functionalization at the 6-position via nitration/reduction or cyano group introduction, followed by amination. Temperature control (0–5°C) is critical to suppress undesired substitutions .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate intermediates .

- Critical parameters : Reaction atmosphere (inert gas), stoichiometry of reagents (e.g., Boc-anhydride), and monitoring via TLC/LC-MS to confirm intermediate formation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Primary techniques :

- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and Boc-group integrity. Aromatic protons in indazole typically appear at δ 7.2–8.5 ppm, while tert-butyl groups resonate at δ 1.3–1.5 ppm .

- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

- HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended for biological studies) .

Q. What are the key intermolecular interactions influencing this compound’s crystallinity?

- Hydrogen bonding between the amino group (N–H) and carbonyl oxygen (C=O) of adjacent molecules dominates packing. Graph-set analysis (as per Etter’s formalism) reveals R₂²(8) motifs, common in Boc-protected indazoles .

- Crystallography tip : Use SHELXL for refinement, especially with high-resolution data, to resolve disorder in tert-butyl groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Case study : Splitting in ¹H NMR aromatic signals may arise from:

- Rotameric equilibria of the tert-butyl group. Use variable-temperature NMR (VT-NMR) to coalesce peaks .

- Residual solvents or impurities . Dry samples thoroughly and reanalyze with deuterated DMSO or CDCl₃ .

Q. What strategies optimize the coupling of this compound in Suzuki-Miyaura reactions without Boc-group cleavage?

- Experimental design :

- Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts in THF/water mixtures at 60–80°C to preserve the Boc group .

- Avoid strong bases (e.g., Cs₂CO₃); instead, employ K₃PO₄ or Na₂CO₃ to maintain pH < 9 .

- Monitoring : Track Boc stability via FT-IR (absence of C=O peak at ~1680 cm⁻¹ indicates decomposition) .

Q. How do steric effects from the tert-butyl group influence regioselectivity in electrophilic substitution reactions?

- Mechanistic insight : The bulky tert-butyl group at N1 directs electrophiles to the 5-position of the indazole ring due to steric hindrance at the 3- and 7-positions.

- Supporting data : Comparative studies with tert-butyl 6-bromo-1H-indazole-1-carboxylate (CAS 877264-77-2) show >90% selectivity for 5-substitution in nitration .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.